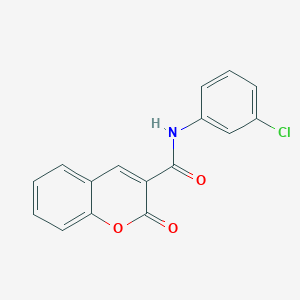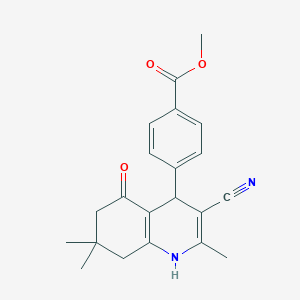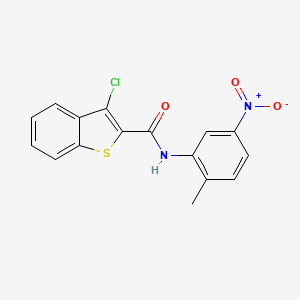
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with bromophenyl and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with 4-methoxyaniline and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
- 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-thiazole
Uniqueness
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. Its combination of bromophenyl and methoxyphenyl groups makes it a versatile intermediate for further functionalization and study in various research fields.
属性
分子式 |
C16H14BrNO2S |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 |
InChI 键 |
BERHJDJZGHMAFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)

![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)

![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)

![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)

![2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)

![4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11689405.png)
